5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .Physical And Chemical Properties Analysis
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Antimicrobial Activity
Compounds similar to 5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide have demonstrated antimicrobial properties. For instance, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized and found to exhibit antimicrobial activity, suggesting potential applications in fighting bacterial and fungal infections (Gein et al., 2015). Similar findings were reported by Akbari et al. (2008), where synthesized compounds showed significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
Anti-Inflammatory and Analgesic Activities
Studies have also explored the anti-inflammatory and analgesic potential of thiazolo[3,2-a]pyrimidine derivatives. Doria et al. (1986) synthesized a series of 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides and evaluated them for anti-inflammatory activity, finding some compounds notably effective (Doria et al., 1986). Furthermore, Alam et al. (2010) synthesized a new series of thiazolo[3,2-a]pyrimidine derivatives, which exhibited significant anti-inflammatory and antinociceptive activities (Alam et al., 2010).
Structural and Supramolecular Studies
The structural modifications and supramolecular aggregation of thiazolo[3,2-a]pyrimidines have been a subject of study, providing insights into their conformational features. Nagarajaiah et al. (2014) synthesized various derivatives and analyzed their crystal structures, revealing differences in intermolecular interaction patterns influenced by substituents (Nagarajaiah et al., 2014).
Potential in Organic Fluorophores
Research has also indicated the potential use of similar compounds in the field of organic fluorophores. Shi et al. (2016) found that compounds like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-7-carboxylic acid could be key ingredients and origins of fluorescence in carbon dots, hinting at applications in imaging and sensing technologies (Shi et al., 2016).
properties
IUPAC Name |
5-oxo-N-(2,4,5-trichlorophenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3N3O2S/c14-7-3-9(16)10(4-8(7)15)18-11(20)6-5-17-13-19(12(6)21)1-2-22-13/h3-5H,1-2H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRNVZPBHUDDMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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